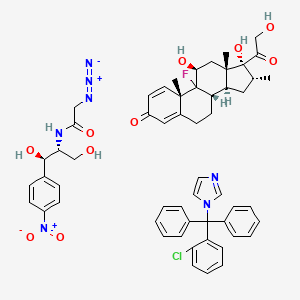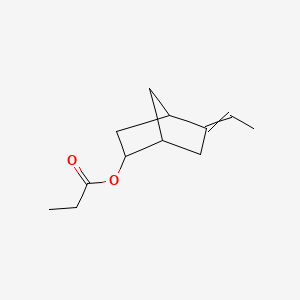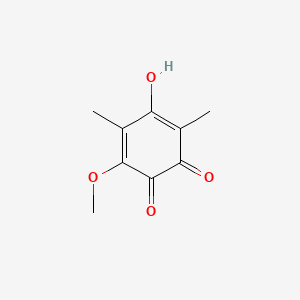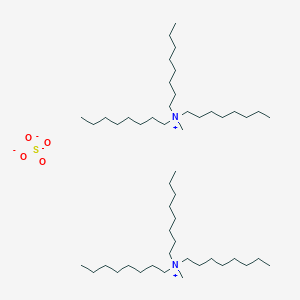
Baycuten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baycuten is a topical cream primarily used to treat fungal infections. It contains two active ingredients: clotrimazole and dexamethasone. Clotrimazole is a broad-spectrum antifungal agent that inhibits the growth of pathogenic yeasts by altering the permeability of cell membranes . Dexamethasone is a synthetic glucocorticoid that reduces inflammation by inhibiting the migration of leukocytes and reversing increased capillary permeability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clotrimazole: The synthesis of clotrimazole involves the reaction of 2-chlorotrityl chloride with imidazole in the presence of a base such as sodium hydride.
Dexamethasone: Dexamethasone is synthesized from 16α-hydroxy-prednisolone through a series of chemical reactions, including oxidation and esterification.
Industrial Production Methods
The industrial production of Baycuten involves the large-scale synthesis of clotrimazole and dexamethasone, followed by their formulation into a cream. The active ingredients are mixed with excipients such as emulsifiers, stabilizers, and preservatives to ensure the stability and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Clotrimazole can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Dexamethasone can be reduced to its corresponding alcohol derivatives under specific conditions.
Substitution: Both clotrimazole and dexamethasone can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Clotrimazole: Oxidation products include hydroxy derivatives and other metabolites.
Dexamethasone: Reduction products include alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Baycuten has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Medicine: Widely used in the treatment of fungal infections, including athlete’s foot, jock itch, and ringworm.
Industry: Employed in the formulation of various antifungal creams and ointments.
Wirkmechanismus
Clotrimazole
Clotrimazole acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and leakage of essential cellular constituents, ultimately causing cell death .
Dexamethasone
Dexamethasone exerts its effects by binding to glucocorticoid receptors, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals. This reduces inflammation and suppresses the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Miconazole: Another antifungal agent used to treat similar infections.
Betamethasone: A glucocorticoid similar to dexamethasone, used for its anti-inflammatory properties.
Uniqueness
Baycuten’s uniqueness lies in its combination of clotrimazole and dexamethasone, providing both antifungal and anti-inflammatory effects. This dual action makes it particularly effective in treating fungal infections accompanied by inflammation .
Eigenschaften
| 77124-28-8 | |
Molekularformel |
C55H59ClFN7O10 |
Molekulargewicht |
1032.5 g/mol |
IUPAC-Name |
2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;1-[(2-chlorophenyl)-diphenylmethyl]imidazole;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H17ClN2.C22H29FO5.C11H13N5O5/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-17H;6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1-4,9,11,17,19H,5-6H2,(H,14,18)/t;12-,15+,16+,17+,19+,20+,21?,22+;9-,11-/m.11/s1 |
InChI-Schlüssel |
VTRIDVIMIJQKLG-RARXGSKNSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)






